(2-Methoxyethyl)(methyl)amine hydrochloride

Descripción general

Descripción

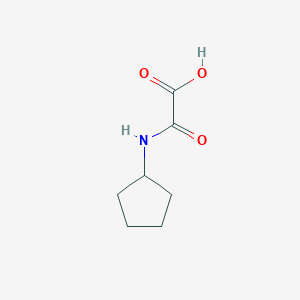

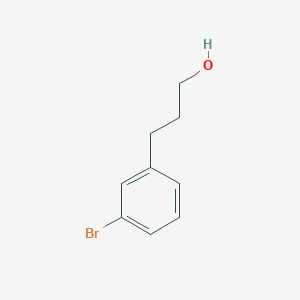

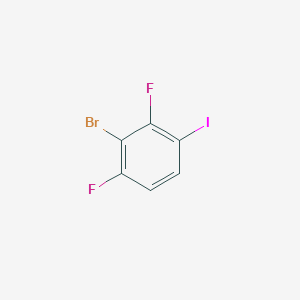

“(2-Methoxyethyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 110802-06-7 . It has a molecular weight of 125.6 and its IUPAC name is 2-methoxy-N-methylethanamine hydrochloride . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H . The canonical SMILES representation is CNCCOC.Cl . These codes provide a way to represent the molecule’s structure in a textual format.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 125.60 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass is 125.0607417 g/mol . The topological polar surface area is 21.3 Ų and it has 7 heavy atom count .Aplicaciones Científicas De Investigación

(2-Methoxyethyl)(methyl)amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in pharmacological studies. It has also been used as a reagent in the synthesis of other compounds, such as 1-methyl-2-methoxyethylamine hydrochloride and 2-methoxyethyl-1-methyl-2-methoxyethylamine hydrochloride. Additionally, this compound has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibitors.

Mecanismo De Acción

(2-Methoxyethyl)(methyl)amine hydrochloride acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it acts as a competitive inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. By inhibiting the activity of these enzymes, this compound can reduce the rate at which drugs and other compounds are metabolized.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects. As an inhibitor of cytochrome P450 enzymes, it can reduce the rate at which drugs and other compounds are metabolized, which can lead to an increase in drug concentrations in the body. Additionally, it can increase the activity of certain enzymes, such as those involved in the metabolism of fatty acids, which can lead to an increase in energy production. Finally, it can affect the metabolism of neurotransmitters, which can lead to changes in behavior and mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-Methoxyethyl)(methyl)amine hydrochloride has a number of advantages and limitations for laboratory experiments. One of its main advantages is its versatility, as it can be used in a variety of experiments. Additionally, it is relatively easy to synthesize and can be purified through recrystallization. However, one of its main limitations is its potential toxicity, as it can be toxic if ingested or inhaled. Additionally, it can be difficult to store, as it is sensitive to light and air.

Direcciones Futuras

There are a number of potential future directions for (2-Methoxyethyl)(methyl)amine hydrochloride. One potential direction is the development of new synthesis methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further research could be done to explore potential therapeutic applications for the compound, such as its potential use as an inhibitor of cytochrome P450 enzymes in the treatment of drug-resistant diseases. Finally, further research could be done to explore the biochemical and physiological effects of this compound, which could lead to a better understanding of its potential therapeutic applications.

Métodos De Síntesis

(2-Methoxyethyl)(methyl)amine hydrochloride is most commonly synthesized through the reaction of diethyl 2-methoxyethylamine hydrochloride with methyl iodide. This reaction produces this compound in a two-step process, with the first step involving the formation of a diethyl 2-methoxyethylamine hydrochloride intermediate. The second step involves the reaction of the intermediate with methyl iodide to produce this compound. The reaction is typically carried out in an aqueous solution, and the product can be purified by recrystallization.

Safety and Hazards

“(2-Methoxyethyl)(methyl)amine hydrochloride” has a GHS07 pictogram . The signal word for this compound is "Warning" . It has hazard statements H225, H302, H315, H317, H318, and H335 . These statements indicate that the compound is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, and is toxic if swallowed, in contact with skin or if inhaled .

Propiedades

IUPAC Name |

2-methoxy-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOGZXZQJFJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595449 | |

| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110802-06-7 | |

| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)